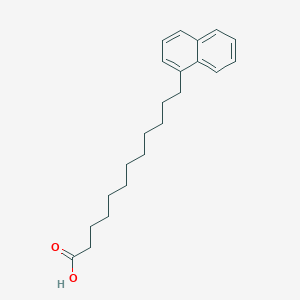

12-(Naphthalen-1-YL)dodecanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73711-26-9 |

|---|---|

Molecular Formula |

C22H30O2 |

Molecular Weight |

326.5 g/mol |

IUPAC Name |

12-naphthalen-1-yldodecanoic acid |

InChI |

InChI=1S/C22H30O2/c23-22(24)18-9-7-5-3-1-2-4-6-8-13-19-15-12-16-20-14-10-11-17-21(19)20/h10-12,14-17H,1-9,13,18H2,(H,23,24) |

InChI Key |

IBZWKBLITGKIME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Advanced Derivatization of 12 Naphthalen 1 Yl Dodecanoic Acid

Regioselective Methodologies for Naphthalene (B1677914) Moiety Attachment to Dodecanoic Acid

The primary challenge in synthesizing 12-(naphthalen-1-yl)dodecanoic acid lies in the regioselective attachment of the naphthalene ring to the terminus of the dodecanoic acid chain. Traditional electrophilic substitution reactions on naphthalene, such as Friedel-Crafts acylations or alkylations, often lead to a mixture of isomers, with a preference for substitution at the α-position (C1 or peri-position) over the β-position (C2) nih.gov. Achieving exclusive or high regioselectivity for the desired 1-substituted product requires carefully designed synthetic routes.

One plausible approach involves a multi-step sequence starting from a ω-functionalized dodecanoic acid derivative. For instance, 12-bromododecanoic acid can serve as an electrophile in a coupling reaction with a nucleophilic naphthalene species. A common strategy would be the use of organometallic reagents.

A generalized scheme is presented below:

Scheme 1: Proposed Synthesis via Grignard Reagent

Formation of Naphthyl Grignard Reagent: 1-Bromonaphthalene reacts with magnesium turnings in a suitable ether solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) to form 1-naphthylmagnesium bromide.

Coupling Reaction: The freshly prepared Grignard reagent is then reacted with a protected 12-halododecanoate ester (e.g., methyl 12-bromododecanoate). The ester group is protected to prevent its reaction with the Grignard reagent.

Deprotection/Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

An alternative is the use of a Negishi coupling, which involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. This method often offers higher yields and functional group tolerance compared to Grignard-based couplings.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Reagent | Product |

| 1-Naphthylmagnesium bromide | Methyl 12-bromododecanoate | - | Methyl 12-(naphthalen-1-yl)dodecanoate |

| 1-Naphthylzinc chloride | Methyl 12-bromododecanoate | Pd(PPh₃)₄ or Ni(dppf)Cl₂ | Methyl 12-(naphthalen-1-yl)dodecanoate |

Advanced Carbon-Carbon Bond Formation Reactions in Long-Chain Fatty Acid Synthesis

Beyond the direct coupling of the naphthalene moiety, advanced carbon-carbon bond-forming reactions can be employed to construct the long aliphatic chain itself, with the naphthalene group already in place or introduced at a later stage. These methods offer versatility in creating a diverse range of fatty acid analogs.

The Arndt-Eistert reaction provides a classic method for one-carbon homologation of a carboxylic acid. vanderbilt.edu This reaction involves the conversion of a carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol, or amine) and a metal catalyst (e.g., silver oxide) yields the one-carbon extended carboxylic acid, ester, or amide, respectively. vanderbilt.edu This could be applied to a shorter naphthalene-containing carboxylic acid to extend the chain.

Enzymatic carbon-carbon bond formation reactions are emerging as powerful and sustainable alternatives to traditional organic synthesis. rsc.org For instance, the fatty acid synthase (FAS) system in organisms biosynthesizes long-chain fatty acids from acetyl-CoA and malonyl-CoA precursors. khanacademy.orgresearchgate.net While direct in vitro application of the entire FAS complex is challenging, individual enzymes or engineered pathways can be harnessed. The condensation reaction, a key step in fatty acid biosynthesis, involves the decarboxylative Claisen condensation of a malonyl-ACP with an acyl-ACP, demonstrating nature's approach to chain extension. researchgate.net

Functional Group Interconversion and Modification Strategies on the Dodecanoic Acid Backbone

Once the basic structure of this compound is established, a wide array of functional group interconversions (FGIs) can be performed on the dodecanoic acid backbone to create derivatives with tailored properties. solubilityofthings.comub.edufiveable.meimperial.ac.uk These transformations allow for the introduction of various functionalities along the aliphatic chain.

The carboxylic acid group is a versatile handle for numerous modifications:

Esterification: Reaction with various alcohols under acidic catalysis (Fischer esterification) or using coupling agents can produce a library of esters.

Amidation: Coupling with primary or secondary amines using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (diethylaminosulfur trifluoride) DAST yields the corresponding amides. acs.org

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 12-(naphthalen-1-yl)dodecan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk This alcohol can then be further functionalized, for example, by conversion to halides or ethers.

Modifications can also be introduced at other positions of the alkyl chain, although this often requires starting with a pre-functionalized dodecanoic acid derivative. For example, the introduction of a hydroxyl group or an amino group at a specific carbon can be achieved through stereoselective enzymatic hydroxylation or amination reactions.

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Carboxylic Acid (-COOH) | Alcohol (R'-OH), H⁺ | Ester (-COOR') |

| Carboxylic Acid (-COOH) | Amine (R'-NH₂), DCC | Amide (-CONHR') |

| Carboxylic Acid (-COOH) | LiAlH₄ then H₂O | Primary Alcohol (-CH₂OH) |

| Primary Alcohol (-CH₂OH) | PBr₃ | Alkyl Bromide (-CH₂Br) |

Design and Synthesis of Naphthalene-Substituted Dodecanoic Acid Analogs and Derivatives

The design and synthesis of analogs of this compound can involve modifications to both the naphthalene ring and the dodecanoic acid chain. These alterations can be used to probe structure-activity relationships in biological systems or to fine-tune the physicochemical properties of the molecule.

Naphthalene Ring Modifications: Substituents can be introduced onto the naphthalene ring to alter its electronic properties, steric bulk, and hydrogen bonding capabilities. For example, the synthesis of analogs with methoxy (B1213986) or nitro groups on the naphthalene ring can be achieved by starting with the appropriately substituted 1-bromonaphthalene. The synthesis of various substituted naphthalene-based compounds has been explored in different contexts, providing a toolbox of reactions that can be adapted. nih.govnih.govmdpi.com

Aliphatic Chain Modifications: The length of the aliphatic chain can be varied to modulate the lipophilicity of the molecule. Shorter or longer chain analogs can be synthesized using ω-haloalkanoic acids of different lengths in the coupling step. Furthermore, the introduction of unsaturation (double or triple bonds) or branching within the alkyl chain can significantly impact the molecule's conformation and properties. For instance, the synthesis of ω-amino fatty acid derivatives has been achieved through enzymatic cascades, which could be adapted for naphthalene-substituted versions. nih.gov

Principles of Sustainable Synthesis in the Production of Naphthalene-Dodecanoic Acid Compounds

Applying the principles of green and sustainable chemistry to the synthesis of this compound and its derivatives is crucial for minimizing environmental impact. This involves considering the atom economy of reactions, reducing the use of hazardous reagents and solvents, and employing catalytic and biocatalytic methods.

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign approach to synthesis. For example, lipases can be used for the regioselective esterification or hydrolysis steps under mild conditions. nih.gov The biosynthesis of dicarboxylic acids, such as dodecanedioic acid, from renewable feedstocks using whole-cell biocatalysts has been demonstrated, showcasing the potential for sustainable production of long-chain fatty acids. nih.gov A similar biocatalytic approach could be envisioned for the synthesis of naphthalene-functionalized fatty acids, potentially starting from a naphthalene-containing precursor and using engineered microorganisms.

Catalytic Methods: The use of transition metal catalysts, such as palladium or nickel in cross-coupling reactions, allows for efficient bond formation with low catalyst loadings, thereby reducing waste. The development of reusable catalysts is an active area of research that further enhances the sustainability of these methods. Alkylation of naphthalene with olefins using solid acid catalysts is another example of a catalytic process that can be optimized for sustainability. mdpi.com

By integrating these sustainable principles, the synthesis of this compound and its analogs can be achieved in a more efficient and environmentally responsible manner.

Computational and Theoretical Investigations of 12 Naphthalen 1 Yl Dodecanoic Acid and Its Analogs

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of molecules like 12-(Naphthalen-1-YL)dodecanoic acid. These methods provide insights into the molecule's stability, reactivity, and electronic structure by solving the Schrödinger equation in an approximate manner.

The electronic character of this compound is dominated by the interplay between the electron-rich naphthalene (B1677914) ring and the flexible dodecanoic acid chain. DFT calculations can be employed to determine key electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is expected to be localized primarily on the naphthalene ring, indicative of its susceptibility to electrophilic attack. Conversely, the LUMO would also likely be centered on the aromatic system. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, these calculations can predict the molecular dipole moment, which influences the compound's solubility and how it interacts with other molecules and its environment. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions prone to electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

Note: These are hypothetical values based on typical DFT calculations for similar molecules and are for illustrative purposes.

Conformational Analysis and Potential Energy Surface Mapping via Molecular Mechanics and Dynamics Simulations

The long, flexible dodecanoic acid chain of this compound can adopt a multitude of conformations. Understanding these conformational preferences is crucial as they can significantly impact the molecule's biological activity and physical properties. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the preferred computational methods for exploring the conformational landscape of such flexible molecules.

Conformational analysis involves systematically rotating the rotatable bonds of the aliphatic chain and calculating the potential energy of each resulting conformation. This process maps the potential energy surface, identifying low-energy, stable conformers. For the dodecanoic acid chain, the dihedral angles of the carbon-carbon bonds are the primary degrees of freedom. MD simulations provide a dynamic view of the molecule's behavior over time, showing how it transitions between different conformations in a simulated environment (e.g., in a solvent or a lipid bilayer). These simulations have shown that long-chain fatty acids can exhibit conformations ranging from fully extended to bent or folded structures. u-tokyo.ac.jp

Table 2: Hypothetical Conformational Energy Profile of a Dihedral Angle in the Dodecanoic Acid Chain

| Dihedral Angle (°) | Relative Potential Energy (kcal/mol) |

| 0 (eclipsed) | 5.0 |

| 60 (gauche) | 0.9 |

| 120 (eclipsed) | 4.5 |

| 180 (anti) | 0.0 |

Note: This table illustrates the typical energy profile for a C-C-C-C dihedral angle in an alkane chain.

Prediction of Spectroscopic Signatures (NMR, UV-Vis, IR) through Computational Methods

Computational chemistry offers the ability to predict the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of this compound can be predicted using DFT calculations. The predicted spectrum would show characteristic signals for the aromatic protons of the naphthalene ring, typically in the downfield region (7-8 ppm in 1H NMR). The aliphatic protons of the dodecanoic acid chain would appear as a series of overlapping multiplets in the upfield region (1-3 ppm). The carboxylic acid proton would be a broad singlet at a higher chemical shift.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is governed by electronic transitions, primarily within the naphthalene moiety. Time-dependent DFT (TD-DFT) calculations can predict the absorption wavelengths (λmax) corresponding to the π-π* transitions of the aromatic system.

Infrared (IR) Spectroscopy: The IR spectrum can also be computationally predicted. Key vibrational frequencies would include the C=O stretch of the carboxylic acid group (around 1700-1750 cm-1), the broad O-H stretch of the carboxylic acid (2500-3300 cm-1), the C-H stretches of the aliphatic chain (2850-3000 cm-1), and the characteristic C=C stretching vibrations of the naphthalene ring (1400-1600 cm-1).

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| 1H NMR | Naphthalene Protons | 7.2-8.1 ppm |

| 1H NMR | Aliphatic Protons | 1.2-2.4 ppm |

| 13C NMR | Carboxylic Carbon | ~179 ppm |

| 13C NMR | Naphthalene Carbons | 124-134 ppm |

| UV-Vis | λmax | ~280 nm |

| IR | C=O Stretch | ~1710 cm-1 |

Note: These are hypothetical predicted values based on known spectroscopic data for naphthalene and dodecanoic acid.

Molecular Docking and Dynamics Studies for Investigating Ligand-Macromolecule Interactions in Model Systems (Non-Clinical)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target macromolecule, such as a protein or enzyme. youtube.com For a lipophilic molecule like this compound, potential binding partners in a non-clinical, academic context could include fatty acid binding proteins or other proteins with hydrophobic pockets.

The docking process involves placing the ligand into the binding site of the receptor and scoring the different poses based on their binding affinity. The naphthalene group would likely engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. The long aliphatic chain would favor interactions with hydrophobic residues like leucine, isoleucine, and valine. The carboxylic acid head group could form hydrogen bonds with polar residues such as serine, threonine, or lysine.

Following docking, molecular dynamics simulations can be performed on the ligand-protein complex to assess the stability of the predicted binding mode over time. mdpi.comnih.gov These simulations provide insights into the dynamic nature of the interactions and can reveal conformational changes in both the ligand and the protein upon binding.

Table 4: Hypothetical Molecular Docking Results for this compound with a Model Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues (H-bonds) | Ser12, Lys45 |

| Interacting Residues (Hydrophobic) | Leu15, Val23, Phe56 |

| Interacting Residues (π-π stacking) | Trp88 |

Note: This table presents hypothetical data from a molecular docking simulation.

Structure-Activity Relationship (SAR) Derivation and Predictive Modeling in Academic Contexts

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.gov In an academic setting, this can involve synthesizing a series of analogs of this compound and evaluating their activity in a specific assay. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, can then be used to build a mathematical model that correlates the structural features of these analogs with their observed activity. wikipedia.org

For this compound, analogs could be designed by:

Varying the length of the alkyl chain.

Introducing unsaturation or branching into the alkyl chain.

Altering the substitution pattern on the naphthalene ring.

Replacing the naphthalene ring with other aromatic systems.

QSAR models use molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties) to quantify the structural features of the analogs. By correlating these descriptors with the measured activity, a predictive model can be developed. This model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or selective compounds.

Table 5: Hypothetical SAR Data for Analogs of this compound

| Analog | Modification | LogP | Predicted Activity (IC50, µM) |

| 1 | Parent Compound | 6.8 | 10.5 |

| 2 | C10 Alkyl Chain | 6.1 | 15.2 |

| 3 | C14 Alkyl Chain | 7.5 | 8.1 |

| 4 | 4-Methoxy-naphthalene | 6.7 | 9.7 |

| 5 | Naphthalen-2-YL | 6.8 | 12.3 |

Note: This table presents hypothetical data for an academic SAR study.

Applications and Advanced Materials Science of Naphthalene Substituted Dodecanoic Acids

Role in Catalysis and Catalytic Processes

The bifunctional nature of 12-(naphthalen-1-yl)dodecanoic acid, featuring a reactive aromatic core and a functional carboxylic acid group, suggests its potential utility in various catalytic systems.

In heterogeneous catalysis , the long dodecanoic acid chain can act as an anchor, tethering the naphthalene (B1677914) moiety to a solid support. This immobilization is crucial for the development of stable and recyclable catalysts. For instance, the naphthalene group could be catalytically functionalized, and the entire molecule could be attached to materials like silica (B1680970) or alumina, preventing the catalyst from leaching into the reaction mixture. The selective oxidation of naphthalene is a significant industrial process, and supported catalysts are often employed to improve efficiency and selectivity. gatech.edu While direct studies on this compound as a catalyst or catalyst precursor are not abundant, the principles of catalyst design suggest its potential in this area.

In homogeneous catalysis , naphthalene derivatives can serve as ligands for transition metal catalysts. nih.govgoogle.com The carboxylic acid group of this compound could coordinate with a metal center, influencing its electronic properties and reactivity. The bulky naphthalene group can create a specific steric environment around the metal, which can be critical for achieving high selectivity in catalytic reactions such as cross-coupling and C-H activation. nih.gov

The naphthalene unit is known for its ability to absorb UV light and participate in photocatalytic reactions. knowde.com When conjugated with dodecanoic acid, this property can be harnessed for various applications. For example, titanium dioxide (TiO2), a widely used photocatalyst, can be sensitized by organic molecules. The this compound could adsorb onto the TiO2 surface via its carboxylic acid group, and upon UV irradiation, the excited naphthalene moiety could inject an electron into the conduction band of TiO2, enhancing its photocatalytic activity. This could be beneficial for the degradation of pollutants or for photocatalytic hydrogen production. researchgate.net Studies on the photocatalytic conversion of naphthalene have shown the formation of valuable products like α-naphthol. knowde.com

Development of Chemical Sensors and Biosensors (for Environmental or Analytical Targets)

The intrinsic fluorescence of the naphthalene group makes this compound a promising candidate for the development of fluorescent chemical sensors and biosensors. nih.gov The fluorescence properties of naphthalene are sensitive to its local environment, which can be exploited for detecting various analytes.

For environmental sensing , a sensor based on this compound could detect pollutants like polycyclic aromatic hydrocarbons (PAHs) through fluorescence quenching mechanisms. The long dodecanoic acid chain can facilitate the incorporation of the molecule into hydrophobic sensing films or membranes, pre-concentrating non-polar analytes near the naphthalene signaling unit. rsc.org For instance, quantitative SERS (Surface-Enhanced Raman Scattering) sensors have been developed for naphthalene analysis in water. rsc.org

In the realm of biosensors , the carboxylic acid group can be used to covalently attach the molecule to biological recognition elements such as antibodies or enzymes. An electrochemical biosensor for naphthalene acetic acid has been developed using lipid films with incorporated auxin-binding protein 1 receptor, demonstrating the potential of such functionalized naphthalene derivatives in biosensing. nih.gov A biosensor utilizing this compound could potentially be designed to detect specific biomolecules where binding events would lead to a change in the fluorescence signal of the naphthalene moiety.

| Sensor Type | Target Analyte | Sensing Principle | Reference |

| SERS Sensor | Naphthalene | Surface-Enhanced Raman Scattering | rsc.org |

| Fluorescent Probe | Hydrazine | Fluorescence response | researchgate.net |

| Electrochemical Biosensor | Naphthalene Acetic Acid | Ion current transient | nih.gov |

| Optical Fiber Biosensor | Naphthalene | Surface Plasmon Resonance | researchgate.net |

Surface Modification and Coating Technologies

The amphiphilic character of this compound, with its polar carboxylic head and non-polar naphthalene and alkyl tail, makes it an excellent candidate for surface modification and the development of advanced coatings.

The long dodecanoic acid chain can provide hydrophobicity, leading to the formation of water-repellent surfaces. When applied to a substrate, these molecules can self-assemble into a monolayer, with the carboxylic acid groups binding to the surface and the hydrophobic tails orienting away from it. This principle is widely used in creating superhydrophobic coatings. Naphthalene derivatives are also used in the formulation of superplasticizers for concrete, which improve its workability and strength. monumentchemical.comgoogle.com

Furthermore, the naphthalene group can impart specific functionalities to the coating, such as UV protection due to its light-absorbing properties. Naphthalene derivatives are also employed in the production of dyes and pigments, suggesting that coatings containing this compound could have specific coloration or optical properties. knowde.com

Applications in Organic Electronics and Optoelectronic Devices

Naphthalene derivatives are extensively studied for their applications in organic electronics due to their excellent photophysical and charge-transport properties. gatech.edunih.gov The rigid and planar structure of the naphthalene ring facilitates π-π stacking, which is crucial for efficient charge transport in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The this compound molecule could be utilized in several ways. The naphthalene core can act as the active component in an organic semiconductor. The dodecanoic acid chain can be used to tune the solubility and processing characteristics of the material, allowing for the formation of uniform thin films through solution-based techniques. Moreover, the carboxylic acid group can serve as an anchoring group to bind the molecule to electrode surfaces, improving the interface and charge injection/extraction in electronic devices. Naphthalene diimides, for instance, are promising n-type semiconductors for organic electronics. gatech.edu While not a diimide, the fundamental electronic properties of the naphthalene core in this compound could be similarly exploited.

In the context of optoelectronic devices , the fluorescence of the naphthalene moiety is of significant interest. Naphthalene derivatives are used as blue light-emitting materials in OLEDs. google.com By incorporating this compound into a device, it could function as an emitter or as a host material for other fluorescent dyes. The long alkyl chain could also help in forming stable, amorphous films, which can be beneficial for device longevity.

| Device Type | Potential Role of Naphthalene-Dodecanoic Acid | Key Property | Reference |

| Organic Field-Effect Transistor (OFET) | Active semiconductor layer | Charge transport via π-π stacking | gatech.edu |

| Organic Light-Emitting Diode (OLED) | Emissive layer or host material | Fluorescence | google.com |

| Organic Photovoltaics (OPV) | Electron donor or acceptor component | Electron affinity and charge mobility | gatech.edu |

Mechanistic Biological Investigations of Naphthalene Substituted Dodecanoic Acids Excluding Clinical Human Applications

Studies on Enzyme Interactions and Mechanistic Inhibition in Non-Human Biological Systems

Naphthalene-substituted fatty acids and similar fluorescent analogs are instrumental in studying the interactions between lipids and proteins, particularly fatty acid-binding proteins (FABPs). The fluorescence of the reporter group (e.g., naphthalene (B1677914), NBD, or BODIPY) is often sensitive to its environment, changing in intensity or wavelength upon binding to a protein, which allows for the quantitative analysis of these interactions.

Research has demonstrated that fluorescent fatty acids serve as effective probes for the ligand-binding sites of FABPs and other lipid-carrier proteins. thermofisher.com For instance, analogs such as 12-N-methyl-(7-nitrobenz-2-oxa-1,3-diazo)aminostearic acid (12-NBD Stearate) are explicitly used to probe FABPs and sterol carrier protein-2 (SCP-2). avantiresearch.comsigmaaldrich.com Studies using these probes can determine binding affinities and specificities. In one such study, 4,4-difluoro-5,7-dimethyl-4-bora-3a,4adiaza-s-indacene-3-hexadecanoic acid (BODIPY FL C16) was shown to bind with high affinity to purified liver and intestinal FABPs at a site similar to that of the natural fatty acid, oleic acid. nih.govresearchgate.net The environmental sensitivity of the nitrobenzoxadiazole (NBD) fluorophore, which is almost nonfluorescent in water but becomes fluorescent in the nonpolar environment of a protein's binding pocket, makes NBD-fatty acids particularly useful for probing these ligand-binding sites. thermofisher.comcaymanchem.com

These tools are crucial for understanding how fatty acids are transported and chaperoned within the cytoplasm, providing mechanistic insights into lipid metabolism and trafficking. ontosight.ai

Table 1: Enzyme Interactions with Fluorescent Fatty Acid Analogs This table is based on data from available research and is intended for informational purposes only.

| Fluorescent Analog | Interacting Protein(s) | Type of Interaction Studied | Key Finding |

|---|---|---|---|

| 12-NBD Stearate | Fatty Acid Binding Proteins (FABPs), Sterol Carrier Protein-2 (SCP-2) | Ligand Binding | Serves as a fluorescent probe to characterize protein binding sites. avantiresearch.com |

| BODIPY FL C16 | Liver FABP (L-FABP), Intestinal FABP (I-FABP) | High-Affinity Binding | Binds to a site similar to that of physiological fatty acids like oleic acid. nih.govresearchgate.net |

| NBD-Stearic acid | Fatty Acid Binding Proteins (FABPs) | Fatty Acid Uptake | Used as a probe to study fatty acid uptake mechanisms mediated by FABPs. caymanchem.com |

Impact on Microbial Physiology and Metabolism (e.g., antibacterial, antifungal mechanisms in non-pathogenic strains)

The influence of naphthalene-substituted fatty acids on microbial physiology is an area where direct research is sparse. However, studies on the effects of naphthalene and other fatty acids on non-pathogenic microbes offer valuable insights.

Naphthalene itself can induce significant stress and adaptive responses in bacteria. In a study involving Pseudomonas species, exposure to naphthalene caused significant alterations in the cellular fatty acid profiles of the bacteria. nih.gov The strains, including Pseudomonas vesicularis and Pseudomonas stutzeri, changed the ratio of their saturated to unsaturated fatty acids as an adaptive mechanism to maintain membrane integrity and physiological function in the presence of naphthalene. nih.gov This suggests that a fatty acid with a naphthalene moiety could similarly influence membrane composition and fluidity in susceptible microbes.

Furthermore, the fatty acid component itself can possess antimicrobial properties. For example, undecanoic acid (C11) is noted as being the most fungitoxic among the C7 to C18 saturated fatty acid series. nih.gov In a different study, a series of synthesized naphthalen-1-yl-acetic acid hydrazides, which share the naphthalene core structure, were evaluated for antimicrobial activity. Several of these compounds demonstrated notable in vitro antibacterial and antifungal effects. nih.gov These findings collectively suggest that a molecule like 12-(naphthalen-1-yl)dodecanoic acid could potentially impact microbial physiology through mechanisms related to both the naphthalene group's effect on membrane stress and the intrinsic antimicrobial properties of medium-chain fatty acids.

Influence on Plant Biochemical Pathways and Stress Responses

Currently, there is a lack of specific published research detailing the influence of this compound on plant biochemical pathways or stress responses.

Role in Cellular Signaling Pathways in Model Organisms (e.g., yeast, bacteria, specific cell lines not intended for human therapy)

Fluorescent fatty acid analogs are valuable tools for dissecting cellular signaling pathways, particularly those involving lipid second messengers. These analogs can be metabolized by cells and incorporated into more complex lipids, such as phospholipids (B1166683) and diacylglycerols. thermofisher.com The resulting fluorescent lipids can then be used to track the activity of key signaling enzymes like phospholipases, which are central to numerous signaling cascades. thermofisher.com

While direct signaling roles for this compound have not been documented, studies on naphthalene's effects in model cell lines provide relevant data. In the murine 3T3-L1 preadipocyte cell line, a well-established model for studying fat cell development, exposure to naphthalene was found to stimulate proliferation and differentiation. mdpi.com Naphthalene treatment led to an increase in lipid accumulation and upregulated the expression of genes critical to adipogenesis, such as FABP4 and perilipin (Plin1), which are involved in lipid droplet formation and function. mdpi.com This indicates that the naphthalene moiety can influence cellular differentiation and gene expression programs.

In live mammalian cells, fluorescent fatty acid analogs like BODIPY-C12 have been shown to accumulate in specific organelles, such as peroxisomes. researchgate.net This trafficking and localization are critical for understanding lipid metabolism, which is tightly linked to cellular signaling. The ability to visualize the movement and fate of these fatty acids provides a window into the complex regulatory networks governing cellular energy and lipid homeostasis. nih.gov

Biochemical Functions as Natural Product Analogs or Metabolites in Non-Human Species

Naphthalene-substituted dodecanoic acids can be considered analogs of naturally occurring molecules. The fatty acid backbone, dodecanoic acid (lauric acid), is a common medium-chain fatty acid. The naphthalene structure is also found in nature, and a large number of naphthalene-derived natural products with diverse biological activities have been isolated from various organisms. nih.gov

In some contexts, naphthalene itself is a substrate for metabolism. For instance, certain anaerobic bacterial cultures can degrade naphthalene, breaking it down via acetyl-CoA, a central metabolite in both energy production and biosynthesis. nih.gov The study of how organisms process aromatic hydrocarbons like naphthalene provides a basis for understanding the potential metabolic fate of naphthalene-substituted compounds.

Furthermore, undecanoic acid (C11), a close structural relative of dodecanoic acid, is a known natural product found in organisms like Streptomyces and has recognized antifungal properties. nih.gov Therefore, this compound serves as a synthetic analog that combines a naturally occurring fatty acid type with a bioactive aromatic moiety. Its use in research helps to probe the biological systems that have evolved to recognize, transport, and metabolize these fundamental molecular building blocks. The sodium salt of naphthalene can also be formed, which acts as a strong reducing agent in certain chemical contexts. wikipedia.org

Table 2: List of Compounds Mentioned

| Compound Name | Other Names / Abbreviation | Chemical Family |

|---|---|---|

| This compound | - | Naphthalene-Substituted Fatty Acid |

| 12-N-methyl-(7-nitrobenz-2-oxa-1,3-diazo)aminostearic acid | 12-NBD Stearate | Fluorescent Fatty Acid Analog |

| 4,4-difluoro-5,7-dimethyl-4-bora-3a,4adiaza-s-indacene-3-hexadecanoic acid | BODIPY FL C16 | Fluorescent Fatty Acid Analog |

| 1-Naphthol | - | Naphthalene Derivative |

| 1-Methylnaphthalene | - | Naphthalene Derivative |

| Dimyristoylphosphatidylcholine | DMPC | Phospholipid |

| Dodecanoic acid | Lauric Acid | Saturated Fatty Acid |

| Undecanoic acid | - | Saturated Fatty Acid |

| Oleic acid | - | Unsaturated Fatty Acid |

| Naphthalen-1-yl-acetic acid hydrazide | - | Naphthalene Derivative |

| Acetyl-CoA | - | Thioester / Metabolic Intermediate |

| Sodium naphthalene | - | Organosodium Compound / Radical Anion |

Future Research Directions and Emerging Paradigms in Naphthalene Substituted Dodecanoic Acid Chemistry

Exploration of Novel Synthetic Pathways and Biocatalytic Approaches

The synthesis of 12-(naphthalen-1-yl)dodecanoic acid and its analogs is moving beyond traditional chemical methods towards more sustainable and efficient strategies. A key area of future research lies in the exploration of novel synthetic pathways that offer improved yields, reduced environmental impact, and greater molecular diversity.

One promising avenue is the development of biocatalytic approaches . Enzymes, with their high specificity and ability to function under mild conditions, present an attractive alternative to conventional catalysts. nih.gov For instance, the use of engineered enzymes like carboxylic acid reductases (CARs) and transaminases (ω-TAs) in one-pot tandem cascades has shown success in the amination of fatty acids, a process that could be adapted for naphthalene-substituted dodecanoic acids. rsc.org Similarly, the photodecarboxylation of fatty acids catalyzed by enzymes like fatty-acid photodecarboxylase (CvFAP) offers a light-dependent method that could be transferred to continuous flow systems for enhanced productivity. acs.org The synthesis of polymer precursors such as 12-oxododecenoic acid using enzyme cascades involving lipase (B570770) and lipoxygenase also highlights the potential of biocatalysis in generating functionalized long-chain fatty acids. nih.gov

Furthermore, advancements in synthetic organic chemistry continue to provide new tools. For example, the use of reagents like diethylaminosulfur trifluoride (DAST) enables the efficient synthesis of amides from carboxylic acids and amines under ambient conditions, a method that could be applied to create derivatives of this compound. acs.org Intramolecular cyclization reactions, such as those used in the synthesis of cyclopropanes, also offer potential for creating novel cyclic derivatives. wikipedia.org

Development of Advanced Analytical and Imaging Probes Based on Naphthalene-Dodecanoic Acid

The inherent fluorescence of the naphthalene (B1677914) moiety makes this compound and related compounds excellent candidates for the development of advanced analytical and imaging probes. Future research will likely focus on designing probes with enhanced sensitivity, selectivity, and functionality for various biological and environmental applications.

Naphthalene-based fluorescent probes have already demonstrated significant potential for detecting a range of analytes, including hydrogen sulfide (B99878) (H2S), copper ions (Cu2+), and hydrazine. acs.orgrsc.orgnih.govnih.gov By strategically modifying the naphthalene structure, researchers can create probes that exhibit a distinct fluorescence response upon binding to a specific target. For example, two-photon fluorescent probes based on naphthalene derivatives have been developed for imaging H2S in living cells with high sensitivity. acs.org Similarly, probes incorporating naphthalene diimide or naphthalimide have shown high selectivity for copper ions. rsc.orgnih.gov

The development of these probes often involves the synthesis of Schiff base structures and the incorporation of specific recognition units. nih.govmdpi.com The future will see the design of more sophisticated probes, potentially utilizing the long dodecanoic acid chain of this compound to target specific cellular compartments or to enhance membrane permeability. The creation of paper-based test strips incorporating these probes could also lead to portable and on-site detection methods for environmental monitoring. nih.gov

Computational Design and Rational Synthesis of Next-Generation Functional Molecules and Materials

Computational chemistry and molecular modeling are becoming indispensable tools in the design and synthesis of new functional molecules. By predicting the electronic, optical, and charge transfer properties of naphthalene-substituted dodecanoic acids, researchers can rationally design molecules with desired characteristics for specific applications.

Density Functional Theory (DFT) and other computational methods are being used to understand the structure-property relationships of naphthalene-based compounds. researchgate.netsamipubco.com These studies can predict properties such as HOMO-LUMO energy gaps, which are crucial for applications in organic electronics like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.net For example, theoretical investigations have shown that introducing electron-withdrawing groups to naphthalene derivatives can tune their electronic and optical properties. researchgate.net

This computational-guided approach allows for the in silico screening of a vast number of potential structures, saving significant time and resources in the laboratory. The rational design of molecules with increased rigidity, for instance, has been shown to enhance the potency and selectivity of anticancer agents based on the naphthalene-1,4-dione scaffold. nih.gov Future research will undoubtedly leverage these computational tools to design next-generation materials with tailored properties, moving beyond the traditional trial-and-error approach to synthesis. zib.de

Unexplored Bioactivities and Ecological Roles in Diverse Non-Human Biological Systems

While some biological activities of naphthalene derivatives have been studied, particularly their anti-inflammatory and anticancer properties, the full spectrum of their bioactivities and ecological roles in non-human organisms remains largely unexplored. nih.govresearchgate.net The unique structure of this compound, combining a lipophilic fatty acid chain with an aromatic naphthalene headgroup, suggests it could have diverse interactions within biological systems.

Long-chain fatty acids are known to play crucial roles in all organisms, acting as structural components of membranes, energy storage molecules, and signaling molecules. une.edu.auresearchgate.net Very-long-chain fatty acids (VLCFAs), in particular, are essential for membrane homeostasis and are involved in plant responses to environmental stresses. nih.govresearchgate.netacademie-sciences.fr Given that naphthalene itself can be toxic to some organisms, understanding the metabolic fate and potential toxicity of naphthalene-substituted fatty acids in different species is critical. orst.edu

Future research should investigate the potential of these compounds to act as signaling molecules, disrupt membrane function, or serve as a food source for microorganisms. For instance, some fungi are known to produce naphthalene-containing compounds with antifungal and antibacterial activities. nih.gov Exploring the interactions of this compound with various organisms, from bacteria and fungi to plants and invertebrates, could reveal novel bioactivities and shed light on its ecological significance. Fatty acids and their derivatives are known to act as toxigenic agents in food web interactions, and understanding the role of naphthalene-substituted fatty acids in this context could be a fruitful area of research. mdpi.com

Integration into Multidisciplinary Research Platforms for Complex System Understanding

The multifaceted nature of this compound and its derivatives necessitates a multidisciplinary research approach to fully understand their potential. Integrating knowledge from chemistry, biology, physics, and computer science will be crucial for unraveling the complex interactions of these molecules in various systems.

The development of functional fatty acid mimetics, for example, requires a combination of stereoselective synthesis and biological screening to identify potent and selective modulators of cellular receptors. nih.gov This approach, which involves creating a panel of structurally related compounds and testing their activity, can help to deconvolute the structural features responsible for specific biological effects.

Furthermore, the study of bioactive fatty acids from non-conventional sources highlights the need for advanced analytical techniques and a systematic approach to characterize their functions. nih.gov By combining experimental data with computational modeling, researchers can build a more comprehensive picture of how these molecules behave in complex biological environments. The use of supramolecular gels formed from naphthalene derivatives for applications like dye absorption and multianalyte sensing is another example of how integrating different scientific disciplines can lead to innovative technologies. acs.org Future research platforms should facilitate collaboration between scientists from diverse fields to accelerate the discovery and application of novel naphthalene-substituted dodecanoic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.